molecular formula C17H19N7O B2999304 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-38-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2999304
CAS No.: 1396673-38-3
M. Wt: 337.387
InChI Key: PJQJDIITQKGTCX-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic small molecule characterized by a benzotriazole core linked to a pyrimidine moiety substituted with a piperidine group. Synthesis typically involves coupling reactions using agents like T3P or EDC/HOBt, followed by purification via flash chromatography or HPLC to achieve >95% purity .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(11-24-14-7-3-2-6-13(14)21-22-24)20-15-10-16(19-12-18-15)23-8-4-1-5-9-23/h2-3,6-7,10,12H,1,4-5,8-9,11H2,(H,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQJDIITQKGTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a hybrid molecule that incorporates a benzo[d][1,2,3]triazole moiety and a pyrimidine ring. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzotriazole derivatives with piperidine and pyrimidine precursors. The synthesis can be optimized through various methods including microwave-assisted synthesis or traditional heating methods to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin . The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.

Anticholinesterase Activity

The compound has also been evaluated for its potential as an anticholinesterase agent. The presence of the benzotriazole moiety is believed to enhance binding affinity to the active site of acetylcholinesterase (AChE), leading to increased inhibition rates . This property is particularly relevant for therapeutic strategies in treating Alzheimer's disease.

Antimicrobial Properties

The triazole ring system has been linked to antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi . The exact mechanisms may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperidine or pyrimidine rings can significantly influence potency and selectivity against target enzymes or receptors. For example:

ModificationEffect on Activity
Addition of methyl groups on piperidineIncreased AChE inhibition
Substitution on pyrimidine ringEnhanced anticancer activity

Case Studies

Several studies have focused on related compounds with similar structural frameworks:

  • Inhibition of HDACs : A study reported that a benzotriazole derivative inhibited HDAC with an IC50 value of 9.4 μM, indicating potential use in cancer therapy .
  • Antimicrobial Testing : Research demonstrated that triazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide with structurally or functionally related benzotriazole derivatives from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Yield Purity Biological Activity Reference
Target Compound Benzotriazole-pyrimidine 6-(Piperidin-1-yl)pyrimidin-4-yl Not reported N/A Inferred kinase inhibition N/A
2e (4-Cyclopropyl-triazole derivative) Benzotriazole-pyrimidine 4-Cyclopropyl-1H-triazole, pyridin-3-yl 30% 99% Potential kinase inhibitor
Compound 41 (Imidazole-phenyl derivative) Benzotriazole-acetamide 3-Chlorobenzyl, 4-(1H-imidazol-4-yl)phenyl 69% >95% Noncovalent protease inhibitor
Compound 65 (Patil et al.) Benzotriazole-acetamide p-Tolyl Not reported N/A Analgesic (Writhing test)
Compound 22A (Thiophene derivative) Benzotriazole-acetamide Thiophen-3-ylmethyl Not reported >95% Not specified
Compound 17 (Pyridinone derivative) Benzotriazole-acetamide 4-(2-Oxo-1,2-dihydropyridin-3-yl)phenyl Not reported >95% Inferred antiviral activity

Key Observations:

Structural Variations and Activity :

  • The target compound ’s piperidine-pyrimidine substituent may enhance binding to kinase ATP pockets compared to simpler aryl groups (e.g., Compound 65’s p-tolyl) .
  • Compound 2e (30% yield) shares a pyrimidine scaffold but incorporates a cyclopropyl-triazole group, which could influence solubility and target selectivity .
  • Compound 41 (69% yield) demonstrates the impact of a 3-chlorobenzyl group on protease inhibition, suggesting halogenation improves potency .

Synthesis and Purity :

  • Yields for benzotriazole derivatives vary widely (30–69%), influenced by steric hindrance and coupling efficiency .
  • Purity consistently exceeds 95% across analogs due to rigorous chromatographic purification .

Biological Relevance :

  • Analgesic activity in Compound 65 highlights the benzotriazole core’s versatility, while pyrimidine-containing analogs (e.g., Compound 2e ) are prioritized for kinase-targeted therapies .

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